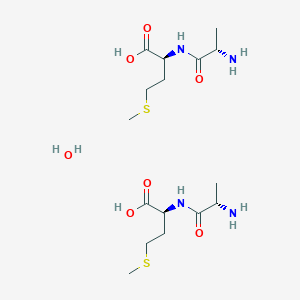

L-Alanyl-L-methionine--water (2/1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

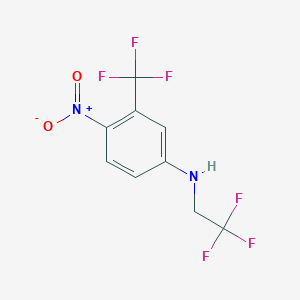

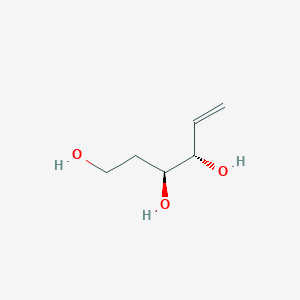

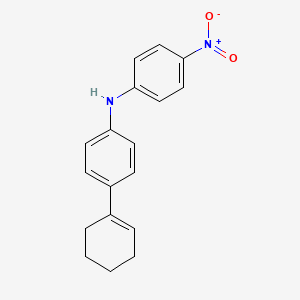

L-Alanyl-L-methionine–water (2/1) is a dipeptide compound consisting of the amino acids L-alanine and L-methionine, along with water molecules. This compound is known for its unique structural properties and potential applications in various scientific fields. The presence of water molecules in its structure contributes to its stability and solubility, making it an interesting subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-methionine–water (2/1) typically involves the coupling of L-alanine and L-methionine through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of L-Alanyl-L-methionine–water (2/1) may involve biotechnological approaches, such as the use of metabolically engineered microorganisms. For example, Escherichia coli can be genetically modified to overexpress specific enzymes that facilitate the production of dipeptides. This method offers a more sustainable and efficient approach compared to traditional chemical synthesis.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Alanyl-L-Methionin–Wasser (2/1) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Methioninrest kann zu Methioninsulfoxid oder Methioninsulfon oxidiert werden.

Reduktion: Reduktionsreaktionen können die Oxidation von Methioninresten umkehren.

Substitution: Die Amino- und Carboxylgruppen im Dipeptid können an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder andere Oxidationsmittel können unter milden Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-Carboxyethyl)phosphin (TCEP) werden häufig verwendet.

Substitution: Reagenzien wie Acylchloride oder Anhydride können für Acylierungsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Methioninsulfoxid, Methioninsulfon.

Reduktion: Regeneration des ursprünglichen Methioninrests.

Substitution: Verschiedene acylierte Derivate des Dipeptids.

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-Methionin–Wasser (2/1) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Peptidbindungsbildung und -stabilität verwendet.

Biologie: Untersucht für seine Rolle bei der Proteinsynthese und dem Stoffwechsel.

Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner antioxidativen Eigenschaften.

Industrie: Verwendung bei der Herstellung von funktionellen Lebensmitteln und Nahrungsergänzungsmitteln.

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-methionine–water (2/1) has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide bond formation and stability.

Biology: Investigated for its role in protein synthesis and metabolism.

Medicine: Potential therapeutic applications due to its antioxidant properties.

Industry: Utilized in the production of functional foods and dietary supplements.

Wirkmechanismus

Der Wirkungsmechanismus von L-Alanyl-L-Methionin–Wasser (2/1) beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielmolekülen und Signalwegen. Der Methioninrest kann als Antioxidans wirken, reaktive Sauerstoffspezies (ROS) abfangen und Zellen vor oxidativem Schaden schützen. Darüber hinaus kann das Dipeptid zu L-Alanin und L-Methionin hydrolysiert werden, die essentielle Aminosäuren sind, die an der Proteinsynthese und Stoffwechselprozessen beteiligt sind.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Alanyl-L-Glutamin: Ein Dipeptid aus Alanin und Glutamin, bekannt für seine Stabilität und Löslichkeit.

L-Alanyl-L-Alanin: Ein weiteres Dipeptid mit ähnlichen strukturellen Eigenschaften.

L-Alanyl-L-Threonin: Ein Dipeptid, das Alanin und Threonin beinhaltet.

Einzigartigkeit

L-Alanyl-L-Methionin–Wasser (2/1) ist aufgrund des Vorhandenseins des Methioninrests einzigartig, der antioxidative Eigenschaften und potenzielle therapeutische Vorteile verleiht. Die Einbindung von Wassermolekülen in seine Struktur erhöht auch seine Löslichkeit und Stabilität, wodurch es sich von anderen Dipeptiden unterscheidet.

Eigenschaften

CAS-Nummer |

672947-41-0 |

|---|---|

Molekularformel |

C16H34N4O7S2 |

Molekulargewicht |

458.6 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoic acid;hydrate |

InChI |

InChI=1S/2C8H16N2O3S.H2O/c2*1-5(9)7(11)10-6(8(12)13)3-4-14-2;/h2*5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);1H2/t2*5-,6-;/m00./s1 |

InChI-Schlüssel |

IQMQCAWOVOFTBB-PRKWKTPOSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N.C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N.O |

Kanonische SMILES |

CC(C(=O)NC(CCSC)C(=O)O)N.CC(C(=O)NC(CCSC)C(=O)O)N.O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)

![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)